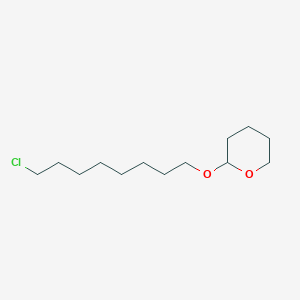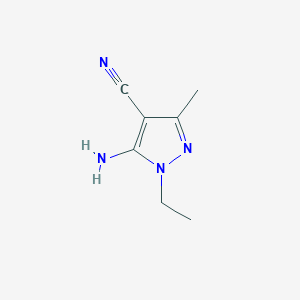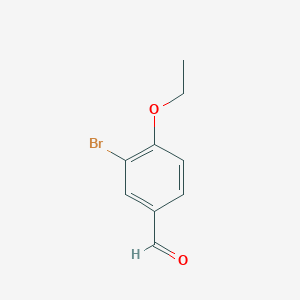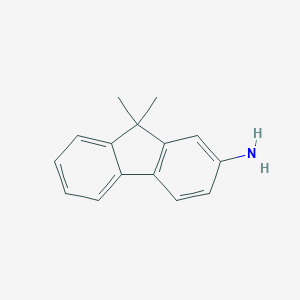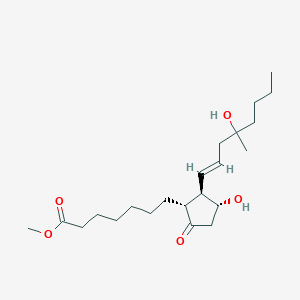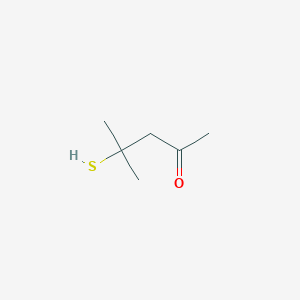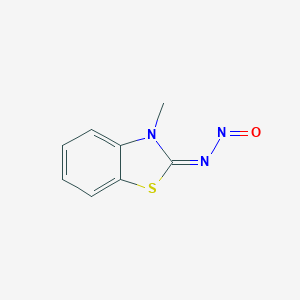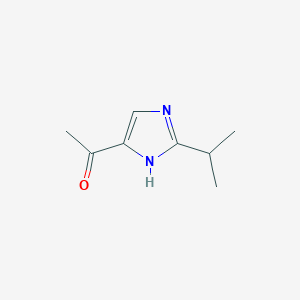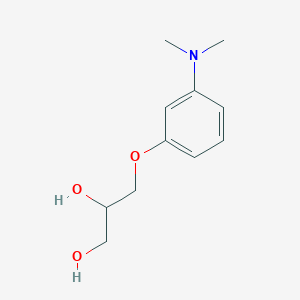
1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)-, commonly known as DMAPA, is a chemical compound used in various scientific research applications. It is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. DMAPA is a tertiary amine that contains a phenoxy group and two hydroxyl groups, which make it a versatile compound for use in different fields of research.
作用机制
DMAPA acts as a nucleophilic catalyst in organic reactions by forming a complex with the reactants. It facilitates the reaction by stabilizing the transition state and lowering the activation energy required for the reaction to occur. DMAPA is also known to activate certain enzymes, such as acetylcholinesterase, which plays a crucial role in the nervous system.
生化和生理效应
DMAPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It also exhibits antitumor activity by inhibiting the growth of cancer cells. DMAPA has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the advantages of using DMAPA in lab experiments is its high catalytic activity, which makes it an efficient catalyst for organic reactions. It is also a relatively inexpensive compound that is readily available. However, DMAPA has some limitations, such as its toxicity and the need for careful handling. It can also cause skin and eye irritation, and prolonged exposure can lead to respiratory problems.
未来方向
There are several future directions for the use of DMAPA in scientific research. One area of interest is the development of new catalysts based on DMAPA for use in organic reactions. Another area of research is the use of DMAPA in the synthesis of new pharmaceuticals and agrochemicals. DMAPA can also be used as a tool to study the mechanism of action of enzymes and other biological molecules. Furthermore, the potential use of DMAPA in drug delivery systems and nanotechnology is an area of growing interest.
Conclusion:
In conclusion, 1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)- or DMAPA is a versatile compound that has been extensively used in scientific research. It is a potent catalyst for organic reactions and exhibits various biochemical and physiological effects. While DMAPA has some limitations, its potential applications in different fields of research make it an important compound for future studies.
合成方法
DMAPA is synthesized through a simple reaction between 3-(m-dimethylamino)phenol and 1,2-Propanediol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and the product is purified by distillation or recrystallization.
科学研究应用
DMAPA has been extensively used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst in organic reactions, such as esterification, transesterification, and amidation. DMAPA is a versatile compound that can be used in different fields of research, including medicinal chemistry, materials science, and biotechnology.
属性
CAS 编号 |
104179-37-5 |
|---|---|
产品名称 |
1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)- |
分子式 |
C11H17NO3 |
分子量 |
211.26 g/mol |
IUPAC 名称 |
3-[3-(dimethylamino)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-12(2)9-4-3-5-11(6-9)15-8-10(14)7-13/h3-6,10,13-14H,7-8H2,1-2H3 |
InChI 键 |
HYSMJIAKWZNJCP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=CC=C1)OCC(CO)O |
规范 SMILES |
CN(C)C1=CC(=CC=C1)OCC(CO)O |
同义词 |
1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



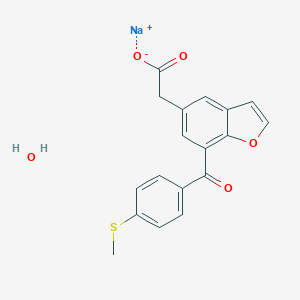
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)
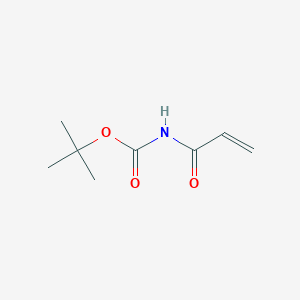
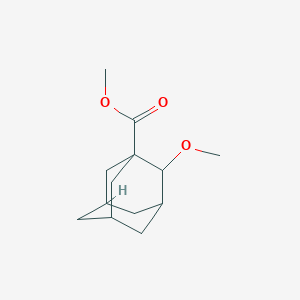
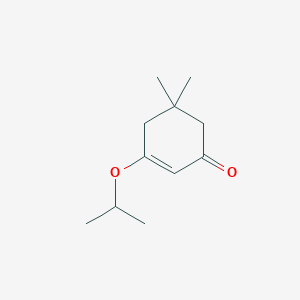
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
